1-[(2-chloro-5-nitrophenyl)sulfonyl]-2-methyl-2,3-dihydro-1H-indole
Description
Properties
IUPAC Name |
1-(2-chloro-5-nitrophenyl)sulfonyl-2-methyl-2,3-dihydroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4S/c1-10-8-11-4-2-3-5-14(11)17(10)23(21,22)15-9-12(18(19)20)6-7-13(15)16/h2-7,9-10H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOELGVQSXDLTQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101161139 | |
| Record name | 1-[(2-Chloro-5-nitrophenyl)sulfonyl]-2,3-dihydro-2-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101161139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
728036-70-2 | |
| Record name | 1-[(2-Chloro-5-nitrophenyl)sulfonyl]-2,3-dihydro-2-methyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=728036-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2-Chloro-5-nitrophenyl)sulfonyl]-2,3-dihydro-2-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101161139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chloro-5-nitrophenyl)sulfonyl]-2-methyl-2,3-dihydro-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Chlorination: The addition of a chlorine atom to the phenyl ring using chlorinating agents such as thionyl chloride.
Sulfonylation: The attachment of a sulfonyl group to the indole ring using sulfonyl chlorides under basic conditions.
Cyclization: Formation of the indole ring through cyclization reactions involving appropriate catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[(2-chloro-5-nitrophenyl)sulfonyl]-2-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: Conversion of the indole ring to oxindole derivatives using oxidizing agents such as potassium permanganate.
Reduction: Reduction of the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions on the indole ring, facilitated by the electron-rich nature of the indole nucleus.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acetic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenating agents, Lewis acids.
Major Products
Oxindole derivatives: Formed through oxidation.
Amino derivatives: Formed through reduction.
Halogenated indoles: Formed through substitution reactions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its structural similarity to other bioactive indole derivatives.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(2-chloro-5-nitrophenyl)sulfonyl]-2-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors involved in cellular processes, leading to inhibition or activation of these targets.
Pathways Involved: It may interfere with signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Key structural features :
- Sulfonyl group geometry : The S=O bond lengths (~1.43–1.45 Å) and O-S-O angles (~118–120°) align with typical sulfonamide structures .
- Dihedral angles : The sulfonyl-bound phenyl ring is nearly orthogonal to the indole system (dihedral angle ~88°), a feature critical for intramolecular interactions .
For example, benzenesulfonyl derivatives are prepared by reacting indole precursors with sulfonyl chlorides under basic conditions (e.g., NaH in DMF) .
Structural Comparisons
Table 1: Structural Parameters of Sulfonylated Dihydroindoles
Key observations :
- The near-orthogonal arrangement of the sulfonyl-phenyl group is conserved across sulfonylated dihydroindoles, minimizing steric clashes and enabling intramolecular hydrogen bonding .
- The nitro group in the target compound may enhance π-π stacking interactions compared to thiophenyl or benzoyl substituents.
Key observations :
- Carboxamide derivatives (e.g., ) exhibit lower yields (10–37.5%) compared to sulfonylated indoles, likely due to steric hindrance in amidation steps.
- The target compound’s $ ^1H $-NMR would show distinct deshielded aromatic protons (δ ~8.0–8.5 ppm) from the electron-withdrawing nitro and chloro groups, contrasting with carboxamide NH signals (δ ~12 ppm).
Reactivity :
- Electrophilic substitution : The nitro group in the target compound may direct further substitution meta to itself, unlike fluorine in 5-fluoroindoles, which activates ortho/para positions .
- Hydrogen bonding : Intramolecular C-H⋯O bonds in sulfonylated indoles stabilize conformations critical for biological target interactions, as seen in enzyme inhibitors .
Potential applications:
- Sulfonylated indoles are explored as non-steroidal CYP enzyme inhibitors, with substituents like chloro and nitro modulating binding affinity .
- The methyl group at position 2 in dihydroindoles may reduce metabolic degradation compared to unsubstituted indoles .
Biological Activity
1-[(2-chloro-5-nitrophenyl)sulfonyl]-2-methyl-2,3-dihydro-1H-indole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its sulfonamide group and indole structure, which are known to influence various biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its antimicrobial , antitumor , and anti-inflammatory properties. Below are detailed findings from recent research.
Antimicrobial Activity
Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies indicated that derivatives containing the sulfonamide moiety showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.22 to 0.25 μg/mL, suggesting strong antibacterial activity .
Antitumor Activity
The antitumor potential of this compound was evaluated against several cancer cell lines. In vitro studies revealed that the compound exhibited cytotoxic effects with IC50 values ranging from 2.38 to 8.13 µM across different cancer types. Notably, the presence of electron-withdrawing groups at specific positions on the aromatic ring enhanced its inhibitory activity .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | SISO | 2.38 - 3.77 |
| B | MCF7 | 3.42 - 5.59 |
| C | A549 | 5.37 - 8.13 |
The mechanism by which this compound exerts its biological effects may involve the induction of apoptosis in cancer cells. Flow cytometry analyses indicated that treatment with the compound led to an increased percentage of early and late apoptotic cells, demonstrating its potential as an antitumor agent .
Case Studies
- Case Study on Antibacterial Efficacy : A study evaluated the effectiveness of various sulfonamide derivatives against MRSA strains. The compound displayed a significant reduction in bacterial growth, comparable to standard antibiotics used in clinical settings.
- Case Study on Cytotoxicity : In a controlled environment, the compound was tested on human cancer cell lines where it showed promising results in inhibiting cell proliferation and inducing apoptosis.
Q & A
Q. What are the optimal synthetic routes for 1-[(2-chloro-5-nitrophenyl)sulfonyl]-2-methyl-2,3-dihydro-1H-indole, and how can reaction conditions be tailored to improve yield?
The synthesis often involves sulfonylation of the indole core with 2-chloro-5-nitrobenzenesulfonyl chloride. Key steps include:
- Nucleophilic substitution : Reacting 2-methyl-2,3-dihydro-1H-indole with the sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–25°C .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.
- Yield optimization : Control moisture and temperature to minimize hydrolysis of the sulfonyl chloride. Yields typically range from 50–70% but can reach >85% with slow reagent addition and inert atmospheres .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- NMR :
- ¹H NMR : Look for the indole NH proton (δ 8.5–9.5 ppm, broad singlet) and diastereotopic protons on the 2-methyl-2,3-dihydroindole ring (δ 3.0–4.0 ppm, multiplet). The sulfonyl group deshields adjacent aromatic protons, shifting the 2-chloro-5-nitrophenyl signals to δ 7.8–8.5 ppm .
- ¹³C NMR : The sulfonyl carbon appears at δ 125–130 ppm, while the nitro group carbons resonate at δ 145–150 ppm .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. The chlorine isotopic pattern (3:1 for ³⁵Cl/³⁷Cl) is a critical identifier .
Q. How does the electron-withdrawing nitro group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
The nitro group at the 5-position activates the sulfonyl-linked aromatic ring for NAS by:
- Meta-directing : Directing substituents to the 4-position of the nitro-substituted ring.
- Enhanced electrophilicity : Stabilizing negative charge buildup via resonance.
Example: Reaction with amines (e.g., piperidine) at 80–100°C in DMF replaces the 2-chloro group, forming 2-amino derivatives. Monitor progress via TLC (Rf shift from 0.6 to 0.3 in 1:1 hexane/ethyl acetate) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed molecular geometries, such as sulfonyl group orientation?
Single-crystal X-ray diffraction (SCXRD) reveals:
- Torsional angles : The sulfonyl group adopts a near-perpendicular orientation (85–95°) relative to the indole plane to minimize steric clash with the 2-methyl group .
- Packing interactions : Offset π-stacking between nitro groups and adjacent aromatic rings (3.5–4.0 Å spacing) stabilizes the lattice .
- Validation : Compare experimental bond lengths (e.g., S–O: 1.43–1.45 Å) with density functional theory (DFT)-optimized structures (B3LYP/6-311+G(d,p)) .
Q. What computational strategies predict binding affinities of this compound to carbonic anhydrase isoforms, and how do structural modifications alter selectivity?
- Docking simulations : Use AutoDock Vina or MOE to dock into carbonic anhydrase II (PDB: 4iwz) and IX (5fl4). The sulfonamide acts as a zinc-binding group (ZBG), with binding energy (ΔG) typically −8 to −10 kcal/mol .
- Selectivity drivers :
- Hydrophobic pockets : The 2-methyl group enhances CA IX affinity by filling a hydrophobic cavity (Leu-91, Val-121).
- Nitro group positioning : Electrostatic potential maps show nitro-O atoms form hydrogen bonds with Thr-199 (CA II) .
Q. How do conflicting reports on oxidative stability under ambient conditions align with experimental data?
- Contradiction : Some studies report decomposition at 25°C, while others note stability for >6 months.
- Resolution :
- Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks. HPLC analysis (C18 column, 60:40 MeOH/H2O) shows <5% degradation if stored in amber vials with desiccants .
- Mechanism : Photooxidation of the indole ring is mitigated by the electron-withdrawing sulfonyl group, but trace metals (e.g., Fe³⁺) catalyze nitro group reduction. Chelating agents (EDTA) in formulations reduce this .
Q. What methodologies quantify the compound’s solubility in biorelevant media, and how does protonation state affect membrane permeability?
- Solubility assays : Use shake-flask method in PBS (pH 7.4) and FaSSIF (fasted-state simulated intestinal fluid). Typical solubility: 5–15 µM due to the hydrophobic indole core .
- Permeability :
- pKa determination : The sulfonamide has a pKa ~8.5 (measured via potentiometric titration). At physiological pH, the deprotonated form dominates, reducing passive diffusion but enabling active transport via anion carriers .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
